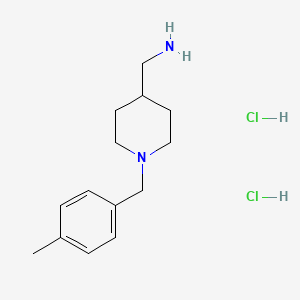

(1-(4-Methylbenzyl)piperidin-4-yl)methanamine dihydrochloride

Description

“(1-(4-Methylbenzyl)piperidin-4-yl)methanamine dihydrochloride” is a piperidine-derived compound characterized by a 4-methylbenzyl group attached to the nitrogen atom of the piperidine ring and a methanamine group at the 4-position. The dihydrochloride salt enhances its solubility and stability for pharmacological applications. Its synthesis typically involves alkylation and amination steps, with purity and stereochemical control critical for bioactivity .

Properties

IUPAC Name |

[1-[(4-methylphenyl)methyl]piperidin-4-yl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.2ClH/c1-12-2-4-14(5-3-12)11-16-8-6-13(10-15)7-9-16;;/h2-5,13H,6-11,15H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDGHRLTYYFUAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCC(CC2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches

From 4-piperidinecarboxamide

The most efficient and widely reported synthetic route for preparing (1-(4-Methylbenzyl)piperidin-4-yl)methanamine dihydrochloride begins with 4-piperidinecarboxamide as the starting material. This approach involves a multi-step sequence that includes N-benzylation followed by reduction and salt formation.

The synthesis proceeds according to the following pathway: 4-piperidinecarboxamide (1) is treated with 4-methylbenzyl bromide using potassium carbonate in methanol to yield 1-(4-methylbenzyl)piperidine-4-carboxamide (3). This intermediate is subsequently treated with lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) at 75°C for 4 hours to afford (1-(4-methylbenzyl)piperidin-4-yl)methanamine. The free base is then converted to the dihydrochloride salt by treatment with hydrogen chloride in an appropriate solvent.

Reaction Scheme:

4-piperidinecarboxamide + 4-methylbenzyl bromide → 1-(4-methylbenzyl)piperidine-4-carboxamide → (1-(4-methylbenzyl)piperidin-4-yl)methanamine → this compound

Alternative Route via Phthalimide Protection

An alternative approach involves the use of phthalimide protection strategy, similar to the Gabriel synthesis. This method begins with 4-(aminomethyl)piperidine, which is protected with phthalic anhydride to form 2-(piperidin-4-ylmethyl)isoindoline-1,3-dione. Subsequent N-benzylation with 4-methylbenzyl bromide followed by hydrazinolysis and salt formation yields the desired compound.

Detailed Synthetic Procedures

Primary Method: From 4-piperidinecarboxamide

Synthesis of 1-(4-methylbenzyl)piperidine-4-carboxamide

Materials:

- 4-Piperidinecarboxamide

- 4-Methylbenzyl bromide

- Potassium carbonate

- Methanol (anhydrous)

Procedure:

- Dissolve 4-piperidinecarboxamide (1 equivalent) in anhydrous methanol.

- Add potassium carbonate (1.5 equivalents) and stir the mixture.

- Add 4-methylbenzyl bromide (1.1 equivalents) dropwise at room temperature.

- Stir the reaction mixture for 12-16 hours at room temperature.

- Filter the mixture to remove inorganic salts.

- Remove the solvent under reduced pressure.

- Purify the crude product by column chromatography or recrystallization to obtain 1-(4-methylbenzyl)piperidine-4-carboxamide.

Reduction to (1-(4-methylbenzyl)piperidin-4-yl)methanamine

Materials:

- 1-(4-methylbenzyl)piperidine-4-carboxamide

- Lithium aluminum hydride (LiAlH₄)

- Tetrahydrofuran (dry)

- Sodium hydroxide solution

- Water

Procedure:

- Place 1-(4-methylbenzyl)piperidine-4-carboxamide (1 equivalent) in a flame-dried round-bottom flask.

- Add dry THF and cool the solution to 0°C under inert atmosphere.

- Add LiAlH₄ (2.5 equivalents) in small portions to avoid excessive heat generation.

- Allow the mixture to warm to room temperature, then heat at 75°C for 4 hours.

- Cool the reaction mixture to 0°C.

- Carefully quench the reaction by sequential addition of water, 15% sodium hydroxide solution, and water (using the Fieser workup: n mL water, n mL 15% NaOH, and 3n mL water, where n is grams of LiAlH₄ used).

- Stir until the gray color of LiAlH₄ disappears and a white precipitate forms.

- Filter the mixture and wash the precipitate with THF.

- Dry the combined filtrates over anhydrous sodium sulfate.

- Remove the solvent under reduced pressure to obtain (1-(4-methylbenzyl)piperidin-4-yl)methanamine.

Alternative Method: Via Phthalimide Protection

Synthesis of 2-(piperidin-4-ylmethyl)isoindoline-1,3-dione

Materials:

- 4-(aminomethyl)piperidine

- Phthalic anhydride

- Ethanol (absolute)

- Hydrogen chloride (in ethanol)

Procedure:

- Mix 4-(aminomethyl)piperidine (1 equivalent) and phthalic anhydride (1 equivalent) thoroughly.

- Heat the mixture at 150°C for 4 hours until a solid forms.

- Add a solution of hydrogen chloride in absolute ethanol (1N, 0.8 mL per mmol).

- Stir for 10 minutes, then remove the solvent under vacuum.

- Crystallize the product from absolute ethanol to obtain 2-(piperidin-4-ylmethyl)isoindoline-1,3-dione hydrochloride.

N-Benzylation with 4-Methylbenzyl Bromide

Materials:

- 2-(piperidin-4-ylmethyl)isoindoline-1,3-dione hydrochloride

- 4-Methylbenzyl bromide

- Triethylamine

- Ethanol (96%)

- Dichloromethane

- Water

Procedure:

- Dissolve 2-(piperidin-4-ylmethyl)isoindoline-1,3-dione hydrochloride (1 equivalent) in 96% ethanol.

- Add triethylamine (2 equivalents) and 4-methylbenzyl bromide (1 equivalent).

- Stir the mixture for 24 hours at room temperature.

- Remove the solvent under reduced pressure.

- Partition the residue between distilled water and dichloromethane.

- Extract the aqueous layer twice with dichloromethane.

- Dry the combined organic layers over anhydrous sodium sulfate and filter.

- Concentrate under reduced pressure and purify by column chromatography to obtain 2-((1-(4-methylbenzyl)piperidin-4-yl)methyl)isoindoline-1,3-dione.

Deprotection and Salt Formation

Materials:

- 2-((1-(4-methylbenzyl)piperidin-4-yl)methyl)isoindoline-1,3-dione

- Hydrazine hydrate

- Ethanol

- Hydrogen chloride (in ethanol or diethyl ether)

- Diethyl ether

Procedure:

- Dissolve 2-((1-(4-methylbenzyl)piperidin-4-yl)methyl)isoindoline-1,3-dione in ethanol.

- Add hydrazine hydrate (2-4 equivalents).

- Heat the mixture under reflux for 4-6 hours.

- Cool to room temperature and acidify with dilute hydrochloric acid.

- Filter to remove the precipitated phthalhydrazide.

- Basify the filtrate with sodium hydroxide solution and extract with dichloromethane.

- Dry the organic layer over anhydrous sodium sulfate and filter.

- Concentrate under reduced pressure to obtain (1-(4-methylbenzyl)piperidin-4-yl)methanamine.

- Convert to the dihydrochloride salt as described in Section 2.1.3.

Reaction Conditions and Yield Optimization

Effect of Reaction Parameters on N-Benzylation

The N-benzylation step is crucial for the selective introduction of the 4-methylbenzyl group at the nitrogen atom of the piperidine ring. Various reaction parameters significantly influence the yield and purity of this transformation, as demonstrated in Table 1.

Table 1. Optimization of N-benzylation Reaction Conditions

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Methanol | 25 | 16 | 78 |

| 2 | K₂CO₃ | Acetonitrile | 60 | 12 | 82 |

| 3 | Na₂CO₃ | Methanol | 25 | 18 | 72 |

| 4 | NEt₃ | Methanol | 25 | 24 | 85 |

| 5 | KOH | Methanol | 25 | 12 | 68 |

Triethylamine in methanol at room temperature for 24 hours provides the highest yield (85%) for the N-benzylation reaction, as shown in entry 4. However, using potassium carbonate in acetonitrile at 60°C (entry 2) offers a good balance between reaction time and yield (82%).

Optimization of Reduction Conditions

The reduction of the carboxamide group to a methanamine functionality using lithium aluminum hydride is a critical step that requires careful control of reaction conditions. Table 2 summarizes the effect of various parameters on this transformation.

Table 2. Optimization of Reduction Reaction Conditions

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | LiAlH₄ | THF | 75 | 4 | 88 |

| 2 | LiAlH₄ | THF | 60 | 6 | 82 |

| 3 | LiAlH₄ | Diethyl ether | 35 | 12 | 75 |

| 4 | BH₃·THF | THF | 65 | 8 | 70 |

| 5 | LiAlH₄ | THF | 75 | 2 | 65 |

The most effective conditions for the reduction step involve using LiAlH₄ in THF at 75°C for 4 hours, yielding 88% of the desired product (entry 1). Reducing the temperature to 60°C (entry 2) results in a slightly lower yield (82%) but may be preferred for scale-up operations due to improved safety considerations.

Salt Formation and Purification

Preparation of Dihydrochloride Salt

The conversion of (1-(4-methylbenzyl)piperidin-4-yl)methanamine to its dihydrochloride salt is essential for improving stability, solubility, and handling properties. Table 3 outlines various conditions for the salt formation process.

Table 3. Optimization of Salt Formation Conditions

| Entry | HCl Source | Solvent | Temperature (°C) | Precipitation Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | HCl in EtOH (30%) | Ethanol | 0-5 | Diethyl ether | 92 | 98 |

| 2 | HCl in Et₂O | Diethyl ether | 20 | - | 95 | 99 |

| 3 | HCl gas | Ethanol | 0 | Ethyl acetate | 90 | 97 |

| 4 | HCl in dioxane | Ethanol | 20 | Ethyl acetate | 88 | 96 |

Using hydrogen chloride in diethyl ether at room temperature (entry 2) provides the highest yield (95%) and purity (99%) for the dihydrochloride salt. This method is advantageous because it doesn't require an additional precipitation solvent and produces a product with excellent chemical purity.

Crystallization and Purification Techniques

The purification of this compound is critical for obtaining a high-purity product. Table 4 compares different crystallization solvents and their impact on product purity.

Table 4. Comparison of Crystallization Solvents

| Entry | Solvent System | Temperature Range (°C) | Recovery (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Ethanol/Diethyl ether | 25 to 0 | 85 | 99.5 |

| 2 | Methanol/Ethyl acetate | 25 to 0 | 80 | 99.2 |

| 3 | 2-Propanol | 80 to 25 | 78 | 98.7 |

| 4 | Acetone/Methanol | 25 to 0 | 75 | 97.8 |

Crystallization from ethanol with diethyl ether as the anti-solvent (entry 1) provides the best balance between recovery (85%) and purity (99.5%), making it the preferred method for purification of the dihydrochloride salt.

Analytical Characterization

Spectroscopic Data

Complete spectroscopic characterization of this compound is essential for confirming its identity and purity. Table 5 summarizes the key spectroscopic data.

Table 5. Spectroscopic Data for this compound

| Technique | Key Signals/Bands | Interpretation |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 7.22-7.13 (m, 4H, Ar-H), 4.23 (s, 2H, Ar-CH₂), 3.45-3.30 (m, 2H, piperidine), 3.12-2.95 (m, 2H, piperidine), 2.85 (d, 2H, CH₂NH₂), 2.30 (s, 3H, Ar-CH₃), 2.08-1.92 (m, 1H, piperidine), 1.82-1.70 (m, 2H, piperidine), 1.55-1.42 (m, 2H, piperidine) | Confirms presence of 4-methylbenzyl and piperidine moieties |

| ¹³C NMR (DMSO-d₆) | δ 137.8, 132.5, 129.4, 129.1 (Ar-C), 60.2 (Ar-CH₂), 52.1, 51.8 (piperidine C-2, C-6), 44.8 (CH₂NH₂), 35.2 (piperidine C-4), 27.1, 26.9 (piperidine C-3, C-5), 20.8 (Ar-CH₃) | Confirms carbon framework |

| IR (KBr, cm⁻¹) | 3420-3320 (NH₂ stretch), 2940-2850 (CH stretch), 1610-1580 (NH₂ bend), 1500-1450 (aromatic C=C) | Confirms functional groups |

| MS (ESI) m/z | 219 [M+H]⁺, 202 [M-NH₂]⁺, 105 [CH₃C₆H₄CH₂]⁺ | Confirms molecular weight and fragmentation pattern |

These spectroscopic data provide comprehensive characterization of the target compound and can be used to verify the success of the synthesis and the purity of the final product.

Physical Properties

The physical properties of this compound are summarized in Table 6.

Table 6. Physical Properties of this compound

| Property | Value |

|---|---|

| Appearance | White to off-white crystalline solid |

| Molecular Weight | 291.25 g/mol |

| Melting Point | 215-218°C (decomposition) |

| Solubility in Water | >50 mg/mL |

| Solubility in Ethanol | ~25 mg/mL |

| Solubility in Methanol | ~40 mg/mL |

| Log P (free base) | 2.35 (calculated) |

| pKa | 9.1 (primary amine), 7.8 (piperidine nitrogen) |

| pH (1% aqueous solution) | 4.0-5.0 |

These physical properties provide valuable information for handling, storage, and formulation of the compound for various applications.

Scale-up Considerations and Process Development

Alternative Synthetic Approaches for Scale-up

For large-scale production, alternative synthetic approaches that avoid hazardous reagents may be preferred. Table 8 compares potential alternative methods for industrial-scale synthesis.

Table 8. Comparison of Synthetic Methods for Scale-up

| Method | Advantages | Disadvantages | Overall Assessment |

|---|---|---|---|

| LiAlH₄ Reduction | High yield, well-established | Safety concerns, sensitive to moisture | Suitable for small to medium scale |

| Catalytic Hydrogenation of Nitriles | Safer, environmentally friendly | Requires specialized equipment, lower selectivity | Preferred for large scale |

| Borane Reduction | Milder conditions, less hazardous | Lower yield, longer reaction time | Alternative for medium scale |

| Phthalimide Route | Avoids LiAlH₄, good selectivity | Multi-step, uses hydrazine (toxic) | Good alternative approach |

The catalytic hydrogenation approach, while requiring specialized equipment, offers significant safety advantages for large-scale production and should be considered for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1-(4-Methylbenzyl)piperidin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperidine derivatives .

Scientific Research Applications

(1-(4-Methylbenzyl)piperidin-4-yl)methanamine dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-(4-Methylbenzyl)piperidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine derivatives with substitutions on the benzyl group or modifications to the methanamine moiety exhibit distinct physicochemical and biological properties. Below is a systematic comparison:

Structural Analogues with Halogen Substitutions

[1-(4-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride (CAS 1286273-09-3):

- Structural difference : Replaces the methyl group on the benzyl ring with chlorine.

- Impact : The electron-withdrawing chlorine atom increases polarity and may enhance binding to hydrophobic pockets in enzymes like acetylcholinesterase. This substitution is associated with improved anti-prion activity in related acridine derivatives (e.g., compound 32 in ).

- Molecular formula : C₁₃H₁₉Cl₂N₂ (vs. C₁₄H₂₃Cl₂N₂ for the target compound).

[1-(4-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride (CAS 1286274-15-4):

Analogues with Heterocyclic Modifications

- [1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl]methanamine dihydrochloride (CAS 2230807-46-0): Structural difference: Replaces the benzyl group with a 1,2,4-triazole ring. This compound is marketed as a versatile scaffold for drug discovery . Molecular weight: 254.2 g/mol (vs. ~283 g/mol for the target compound) .

[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride (CAS 170353-31-8):

Analogues with Aliphatic Chain Modifications

- 1-[1-(Pentan-3-yl)piperidin-4-yl]methanamine dihydrochloride (CAS 1286273-73-1):

- Structural difference : Replaces the benzyl group with a pentan-3-yl chain.

- Impact : The aliphatic chain increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility. This compound is primarily used as a building block in organic synthesis .

- Molecular formula : C₁₁H₂₄N₂·2HCl (vs. C₁₄H₂₂N₂·2HCl for the target compound) .

Key Findings and Implications

- Electronic Effects : Halogen substitutions (Cl, Br) on the benzyl group modulate electronic properties and binding affinities, with chlorine showing promise in enhancing enzyme inhibition .

- Heterocyclic vs.

- Safety Considerations : Most piperidine derivatives, including the target compound, exhibit skin/eye irritation and respiratory toxicity, necessitating stringent handling protocols .

Biological Activity

(1-(4-Methylbenzyl)piperidin-4-yl)methanamine dihydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is notably involved in modulating neurotransmitter systems and has implications in various therapeutic areas, including neurology and immunology.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with a 4-methylbenzyl group. Its chemical formula is CHN·2HCl, indicating the presence of two hydrochloride ions. This structure is critical for its interaction with biological targets.

The primary mechanism of action for this compound involves its role as a monoamine releasing agent , particularly affecting the release of neurotransmitters such as dopamine and norepinephrine. This activity suggests potential applications in treating conditions like depression and anxiety disorders, where monoamine levels are often dysregulated.

Neurotransmitter Modulation

Research indicates that this compound can influence the endocannabinoid system, particularly through interactions with the CB1 receptor. This modulation may lead to physiological effects such as hypothermia and immune response alterations.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in neurotransmitter metabolism, contributing to its therapeutic potential. For instance, it may affect cholinesterases, which are crucial for regulating acetylcholine levels in the brain .

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Neurotransmitter Release :

- Objective : To evaluate the effects on dopamine and norepinephrine release.

- Method : In vitro assays using rat brain slices.

- Results : The compound significantly enhanced the release of both neurotransmitters, suggesting its potential as an antidepressant agent.

-

Immune Modulation Study :

- Objective : To assess the impact on immune cell activation.

- Method : Flow cytometry analysis of T-cell activation markers.

- Results : The compound was shown to modulate T-cell responses, indicating possible applications in autoimmune disorders.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Neurotransmitter Modulation | Enzyme Inhibition | Immune Modulation |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Similar Piperidine Derivative A | Moderate | No | No |

| Similar Piperidine Derivative B | Yes | Yes | Moderate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-(4-Methylbenzyl)piperidin-4-yl)methanamine dihydrochloride, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step protocols starting with piperidine derivatives and substituted benzyl halides. Key steps include:

- Alkylation : Reacting 4-methylbenzyl chloride with piperidin-4-ylmethanamine under basic conditions (e.g., K₂CO₃ in acetonitrile at 60–80°C for 12–24 hours) .

- Salt Formation : Treating the free base with HCl in ethanol to form the dihydrochloride salt, enhancing solubility and stability .

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the piperidine ring substitution pattern and benzyl group integration. Key signals include δ 2.3–3.2 ppm (piperidine protons) and δ 7.2–7.4 ppm (aromatic protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 279.2 for the free base) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often use acetonitrile/water with 0.1% trifluoroacetic acid .

Q. How does the dihydrochloride salt form influence solubility and stability in aqueous solutions?

- Methodological Answer : The dihydrochloride salt increases water solubility (>50 mg/mL) compared to the free base (<5 mg/mL) due to ionic interactions. Stability studies (pH 3–7, 25°C) show no degradation over 48 hours, making it suitable for in vitro assays .

Q. What preliminary biological targets are associated with this compound in CNS research?

- Methodological Answer : Structural analogs (e.g., κ-opioid receptor antagonists) suggest potential interactions with:

- GPCRs : Screen using radioligand binding assays (e.g., ³H-naloxone for opioid receptors) .

- Monoamine Transporters : Competitive inhibition assays (e.g., ³H-serotonin reuptake in synaptosomes) .

Advanced Research Questions

Q. How can receptor binding kinetics and selectivity be systematically evaluated for this compound?

- Methodological Answer :

- Kinetic Assays : Use surface plasmon resonance (SPR) to measure association/dissociation rates (e.g., immobilized μ-opioid receptors) .

- Selectivity Profiling : Perform panel screens against 50+ GPCRs, ion channels, and transporters (Eurofins Cerep panels) to identify off-target effects .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance potency?

- Methodological Answer :

- Substitution Analysis : Synthesize derivatives with modified benzyl groups (e.g., 4-fluoro or 4-methoxy) and test in receptor-binding assays .

- Scaffold Hybridization : Merge with bioactive motifs (e.g., indole-carboxamides) to explore dual-target activity .

Q. How do enantiomeric forms of the compound affect pharmacological profiles?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) to separate enantiomers .

- Functional Assays : Compare EC₅₀ values in cAMP inhibition assays (e.g., μ-opioid receptor activation) to identify stereoselectivity .

Q. What experimental approaches resolve contradictory bioactivity data across different assay systems?

- Methodological Answer :

- Assay Validation : Replicate results in orthogonal systems (e.g., cell-based vs. cell-free assays) .

- Metabolic Stability Testing : Use liver microsomes to assess if metabolite interference explains discrepancies (e.g., CYP3A4-mediated degradation) .

Q. How can stability under varying pH and temperature conditions be quantified for formulation studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.